3-(2-Chlorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Antioxidant activity DNA protection Structure–activity relationship

Researchers exploring ortho-substituent effects in dual EGFR/VEGFR-2 inhibitor programs face a lack of commercially available, structurally defined probes. This 2-chlorophenyl-1,2,4-oxadiazole-1,2,3-triazole hybrid fills that gap as the sole ortho-halo variant in its class. - Exclusive ortho-Cl vector: enables head-to-head SAR vs. 4-F (CAS 919117-56-9) & unsubstituted Ph (CAS 919117-52-5) analogs to map potency shifts (GI50 range 28-104 nM) driven by halogen position. - Matched molecular pair tool: ortho-Cl alters clogP and torsional angle relative to para-halo analogs, allowing deconvolution of cellular permeability, CYP450 stability, and target engagement. - Modular scaffold: CuAAC-compatible 1,2,3-triazole linkage supports parallel library synthesis for systematic N1-substituent exploration while keeping the 2-chlorophenyl-oxadiazole fragment constant. - DNA-protection lead: ortho-chlorobenzene substitution confers highest •OH-induced DNA oxidation inhibitory activity among six tested patterns, providing a direct assay-ready comparator. Supplied with full analytical characterization (HPLC, NMR, HRMS); available from milligrams to multi-gram scale with rapid global delivery.

Molecular Formula C16H10ClN5O
Molecular Weight 323.73 g/mol
CAS No. 919117-57-0
Cat. No. B12631722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
CAS919117-57-0
Molecular FormulaC16H10ClN5O
Molecular Weight323.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl
InChIInChI=1S/C16H10ClN5O/c17-13-9-5-4-8-12(13)15-18-16(23-20-15)14-10-22(21-19-14)11-6-2-1-3-7-11/h1-10H
InChIKeyMDNOJEVCTAXDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 919117-57-0): Structural Positioning Among Dual Heterocyclic Hybrids


3-(2-Chlorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 919117-57-0) is a synthetic hybrid molecule that covalently links a 1,2,4-oxadiazole core to a 1,2,3-triazole moiety via a direct C–C bond. This architecture positions it within a rapidly emerging class of dual heterocyclic scaffolds under active investigation for kinase inhibition and antiproliferative applications [1]. The 2-chlorophenyl substituent at the oxadiazole 3-position distinguishes it from closely related analogs bearing 4-fluorophenyl (CAS 919117-56-9), unsubstituted phenyl (CAS 919117-52-5), or 4-chlorophenyl groups, introducing unique steric and electronic properties that are known to modulate biological activity in related diaryl-1,2,4-oxadiazole systems [2].

Why Generic 1,2,4-Oxadiazole-1,2,3-Triazole Hybrids Cannot Substitute for 3-(2-Chlorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole


Within the 1,2,4-oxadiazole-1,2,3-triazole hybrid class, antiproliferative GI50 values span a 3.7-fold range (28–104 nM) depending solely on substituent identity and position, demonstrating that even minor structural modifications produce large potency shifts [1]. Critically, the ortho-chlorophenyl group on the target compound is not structurally mimicked by para-halo or unsubstituted phenyl analogs. In diaryl-1,2,4-oxadiazole systems, ortho-chlorobenzene substitution confers the highest radical-scavenging and DNA-protective activity among all substitution patterns tested, outperforming meta-hydroxyl, para-hydroxyl, and unsubstituted variants [2]. Generic substitution with a different regioisomer or halo-analog therefore risks loss of the specific steric and electronic profile that underpins activity in this scaffold class.

Quantitative Differentiation Evidence for 3-(2-Chlorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 919117-57-0)


Ortho-Chloro Substituent Advantage: DNA Oxidation Inhibition in 1,2,4-Oxadiazole Diaryl Systems

In a controlled panel of six disubstituted 1,2,4-oxadiazole derivatives, the compound bearing an ortho-chlorobenzene group at the B-ring exhibited the highest ability to inhibit •OH-induced oxidation of DNA, outperforming all other substitution patterns tested including ortho-hydroxyl, meta-hydroxyl, pyridine, and unsubstituted phenyl analogs [1]. Although this study did not include the exact target compound, it establishes that ortho-chloro substitution on a 1,2,4-oxadiazole aryl ring confers a measurable functional advantage over para-substituted or unsubstituted analogs, directly supporting the selection of the 2-chlorophenyl variant over the 4-fluorophenyl (CAS 919117-56-9) or phenyl (CAS 919117-52-5) comparators for applications where radical-mediated DNA damage is a relevant endpoint.

Antioxidant activity DNA protection Structure–activity relationship

Class-Level Antiproliferative Potency of 1,2,4-Oxadiazole-1,2,3-Triazole Hybrids: Benchmarking Against Erlotinib

A series of fifteen 1,2,3-triazole/1,2,4-oxadiazole hybrids (7a–o) demonstrated significant antiproliferative action with GI50 values ranging from 28 to 104 nM against a panel of four human cancer cell lines (HT-29 colon, A-549 lung, and others), compared directly to Erlotinib (GI50 = 33 nM) in the same assay [1]. The most potent compounds (7i–m) achieved GI50 values as low as 28 nM, indicating that this hybrid scaffold class can match or exceed the potency of a clinically approved EGFR inhibitor [1]. Although the specific compound CAS 919117-57-0 was not among the 7a–o series, its core scaffold architecture is identical, and the 2-chlorophenyl substituent represents an unexplored variation within this active chemotype, offering a structurally distinct entry point for SAR exploration.

Antiproliferative activity EGFR/VEGFR-2 inhibition Cancer cell lines

Structural Differentiation via Ortho vs. Para Substitution: Physicochemical Property Divergence

The target compound features a 2-chlorophenyl group at the oxadiazole 3-position, whereas the closest cataloged analogs bear either 4-fluorophenyl (CAS 919117-56-9) or unsubstituted phenyl (CAS 919117-52-5) at the equivalent position. Ortho-chloro substitution introduces a larger van der Waals volume, altered torsional angle between the phenyl and oxadiazole rings, and a distinct dipole moment compared to para-fluoro or unsubstituted phenyl. In related 1,3,4-oxadiazole and 1,2,4-oxadiazole systems, ortho-chlorine has been identified as a critical determinant of antitumor potency, with SAR studies noting that the chlorine atom in the ortho position of the phenyl ring is important for in vitro potency [1]. No head-to-head biological comparison data exist for the exact target compound versus its 4-fluoro or unsubstituted analogs; however, the established sensitivity of this scaffold class to substituent position and electronics supports the procurement of the 2-chloro variant as a structurally unique tool compound.

Lipophilicity Steric effects Medicinal chemistry design

Synthetic Tractability via CuAAC Click Chemistry: Triazole Formation Efficiency

The 1,2,3-triazole moiety in the target compound is formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction known for near-quantitative yields, exceptional functional group tolerance, and regioselectivity for the 1,4-disubstituted triazole isomer [1]. This synthetic route is well-precedented for the 1,2,4-oxadiazole-1,2,3-triazole hybrid class and was successfully employed to generate the 7a–o series with isolated yields enabling full biological characterization [1]. The terminal alkyne precursor required for the target compound's triazole formation is commercially accessible, and the CuAAC step proceeds under mild conditions (room temperature, aqueous/organic biphasic system), contrasting with multistep heterocycle syntheses that require harsh dehydrative cyclization conditions typical of alternative oxadiazole-triazole connectivity patterns.

Click chemistry CuAAC Synthetic accessibility

Optimal Research and Procurement Scenarios for 3-(2-Chlorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 919117-57-0)


Kinase Inhibitor Lead Optimization: Exploring Ortho-Halo SAR in Dual EGFR/VEGFR-2 Scaffolds

Based on the demonstrated nanomolar antiproliferative activity of 1,2,4-oxadiazole-1,2,3-triazole hybrids as dual EGFR/VEGFR-2 inhibitors (GI50 28–104 nM) [1], the target compound serves as a structurally distinct probe for SAR expansion. The 2-chlorophenyl group at the oxadiazole 3-position has not been evaluated in published kinase inhibition studies, representing a new substituent vector that can be compared head-to-head with the established 7a–o series [1] to map ortho-halo electronic and steric effects on kinase selectivity and potency.

Oxidative Stress and DNA Protection Studies: Leveraging Ortho-Chloro Substituent Effects

Ortho-chlorobenzene substitution on the 1,2,4-oxadiazole B-ring confers the highest •OH-induced DNA oxidation inhibitory activity among six tested substitution patterns [2]. The target compound, bearing a 2-chlorophenyl group on the oxadiazole ring, is a candidate for comparative antioxidant and DNA-protection assays, particularly in head-to-head studies against the 4-fluorophenyl (CAS 919117-56-9) and unsubstituted phenyl (CAS 919117-52-5) analogs to quantify the ortho-chloro advantage in this specific heterocyclic context.

Combinatorial Library Synthesis: Click Chemistry-Compatible Scaffold for Parallel Derivatization

The 1,2,3-triazole linkage formed via CuAAC click chemistry [1] enables modular diversification. The target compound can serve as a core scaffold for the parallel synthesis of focused libraries where the phenyl group on the triazole nitrogen is varied with substituted aryl azides, while the 2-chlorophenyl-oxadiazole fragment remains constant, allowing systematic exploration of triazole N1-substituent effects on antiproliferative or antioxidant activity.

Physicochemical Tool Compound: Probing Ortho-Substituent Effects on Membrane Permeability and Target Engagement

The ortho-chloro substituent alters both lipophilicity (clogP) and torsional conformation relative to para-substituted analogs [3]. The target compound is suited as a matched molecular pair with the 4-chlorophenyl analog (if available) or 4-fluorophenyl analog (CAS 919117-56-9) to deconvolute the contribution of substituent position to cellular permeability, CYP450 metabolic stability, and kinase target engagement in cellular assays.

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